Pregnanediol-3-glucuronide

Übersicht

Beschreibung

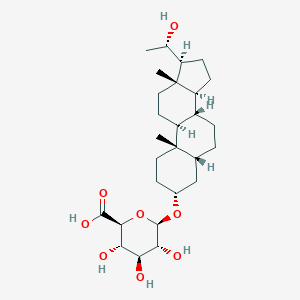

Pregnanediol-3-glucuronide, also known as 5β-pregnane-3α,20α-diol 3α-glucuronide, is a major metabolite of progesterone. It is the C3α glucuronide conjugate of pregnanediol (5β-pregnane-3α,20α-diol). This compound plays a significant role in the metabolism of progesterone, with approximately 15 to 30% of a parenteral dose of progesterone being metabolized into this compound .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of pregnanediol-3-glucuronide involves the glucuronidation of pregnanediol. This process is typically catalyzed by the enzyme UDP-glucuronosyltransferase in the liver. The reaction involves the transfer of glucuronic acid from uridine diphosphate glucuronic acid to pregnanediol, resulting in the formation of this compound .

Industrial Production Methods: Industrial production of this compound follows similar biochemical pathways, often utilizing microbial or enzymatic systems to facilitate the glucuronidation process. The use of recombinant enzymes and optimized fermentation conditions can enhance the yield and efficiency of production .

Analyse Chemischer Reaktionen

Key Enzymatic Steps:

| Enzyme Involved | Substrate | Product | Reaction Type |

|---|---|---|---|

| 5α/5β-reductase | Progesterone | 5α/5β-Dihydroprogesterone | Reduction |

| 3α-HSD | 5α/5β-Dihydroprogesterone | Allopregnanolone/Pregnanolone | Hydroxylation |

| 20α-HSD | Allopregnanolone/Pregnanolone | α/β-Pregnanediol | Hydroxylation |

| UDP-glucuronosyltransferase (UGT) | α/β-Pregnanediol | PdG | Glucuronidation |

-

Reduction : Progesterone undergoes stereospecific reduction by 5α- or 5β-reductase to form either 5α-dihydroprogesterone (5α-DHP) or 5β-dihydroprogesterone (5β-DHP) .

-

Hydroxylation : 3α-hydroxysteroid dehydrogenase (3α-HSD) converts 5α/5β-DHP into neuroactive steroids (allopregnanolone or pregnanolone). Subsequent 20α-hydroxysteroid dehydrogenase (20α-HSD) activity yields α- or β-pregnanediol .

-

Glucuronidation : Hepatic UGT enzymes (e.g., UGT2B7) conjugate pregnanediol with glucuronic acid at the 3α-OH position, forming PdG for urinary excretion .

Glucuronidation Mechanism

Glucuronidation involves the transfer of glucuronic acid from UDP-glucuronic acid to pregnanediol:

Reaction:

-

Specificity : UGT isoforms exhibit regioselectivity for the 3α-OH position of pregnanediol .

-

Localization : Primarily occurs in hepatocytes, though intestinal and placental UGTs contribute minimally .

Analytical Detection Methods

PdG’s chemical properties enable quantification via immunoassays and chromatography:

Table: Common Assays for PdG Analysis

-

ELISA : Utilizes polyclonal antibodies against PdG, with a dynamic range of 0.391–50 ng/mL .

-

Chromatography : High-performance liquid chromatography (HPLC) coupled with radioimmunoassay validates PdG identity via retention time matching .

Stability and Degradation

Wissenschaftliche Forschungsanwendungen

Ovulation Confirmation

Role as a Biomarker:

PdG serves as a reliable marker for confirming ovulation. Studies indicate that elevated urinary levels of PdG, specifically above 5 µg/mL for three consecutive days, can confirm ovulation with high specificity (100%) and sensitivity (92.2%) . This characteristic makes PdG a valuable tool in fertility awareness-based methods (FABMs), allowing individuals to track their menstrual cycles more effectively.

Case Studies:

- A study involving 107 women demonstrated that the use of daily PdG testing could accurately identify the infertile phase of the menstrual cycle, enhancing the efficacy of FABMs .

- Another research highlighted that after the first positive luteinizing hormone (LH) test or the end of fertile mucus discharge, three consecutive days of PdG positivity confirmed ovulation, providing an average identification of 6.1 to 7.6 infertile days .

Monitoring Early Pregnancy

Assessment of Progesterone Levels:

PdG levels are crucial for assessing progesterone production during early pregnancy. The measurement of PdG can help identify luteal phase defects and the risk of threatened abortion . Elevated PdG levels indicate adequate progesterone production necessary for maintaining early pregnancy.

Research Findings:

- In a study involving North American bison, urinary PdG concentrations were monitored to assess progesterone metabolites during the estrous cycle and early pregnancy . This research underscores the utility of PdG in wildlife biology and reproductive monitoring.

Fertility Treatments and Research

Diagnostic Tool:

PdG is increasingly used in clinical settings to evaluate fertility treatments' effectiveness. Its measurement can guide clinicians in making informed decisions regarding assisted reproductive technologies (ART) .

Innovative Testing Methods:

Recent advancements include developing home-based urine tests for PdG that could provide a convenient alternative to serum progesterone tests for confirming ovulation . These tests are designed to be user-friendly, similar to existing pregnancy tests.

Enzyme Immunoassays for Population Studies

Development of Assays:

Research has led to the development of enzyme immunoassays for measuring PdG levels in urine. These assays have been validated for specificity and stability across various populations, making them suitable for large-scale epidemiological studies on reproductive health .

Applications in Diverse Populations:

Studies have successfully applied these assays in different demographics, including US and Bangladeshi populations, highlighting their versatility and reliability in monitoring hormonal changes associated with fertility .

Comparative Analysis with Other Hormones

Integration with Estrone Conjugates:

PdG is often measured alongside other reproductive hormones like estrone conjugates (E1Cs). This integration allows for a comprehensive understanding of hormonal interactions during the menstrual cycle and enhances diagnostic accuracy .

Wirkmechanismus

Pregnanediol-3-glucuronide exerts its effects primarily through its role as a metabolite of progesterone. It is generated in the liver by the enzyme UDP-glucuronosyltransferase, which facilitates the glucuronidation of pregnanediol. This process aids in the excretion of progesterone metabolites, thereby regulating progesterone levels in the body . The compound does not have direct biological activity but serves as an indicator of progesterone metabolism and function .

Vergleich Mit ähnlichen Verbindungen

Estrone-3-glucuronide: Another glucuronide conjugate involved in estrogen metabolism.

Pregnanediol: The parent compound of pregnanediol-3-glucuronide, involved in progesterone metabolism.

Progesterone: The precursor hormone from which pregnanediol and its glucuronide are derived.

Uniqueness: this compound is unique in its role as a major metabolite of progesterone, providing valuable insights into progesterone metabolism and function. Its measurement in biological samples serves as a reliable indicator of ovulation and luteal phase function, distinguishing it from other similar compounds .

Biologische Aktivität

Pregnanediol-3-glucuronide (PdG) is a significant metabolite of progesterone, primarily excreted in urine. Its biological activity is crucial for understanding reproductive health, particularly in the context of ovulation confirmation and menstrual cycle regulation. This article synthesizes diverse research findings, case studies, and data tables to provide a comprehensive overview of PdG's biological activity.

Overview of this compound

Chemical Structure and Metabolism

this compound is formed in the liver through the glucuronidation process, which enhances the solubility of non-water-soluble compounds for excretion via the kidneys. This process involves the enzyme UDP-glucuronosyltransferase, which attaches glucuronic acid to pregnanediol, facilitating its elimination from the body .

Biological Significance

PdG serves as a reliable biomarker for progesterone levels, indicating luteal phase function and ovulation status. Its measurement is essential for fertility awareness-based methods (FABMs) that aim to identify fertile and infertile phases within the menstrual cycle .

Case Studies and Clinical Applications

-

Ovulation Confirmation

A multicenter European study involving 107 women demonstrated that urinary PdG testing could confirm ovulation with 100% specificity when combined with luteinizing hormone (LH) testing. The study tracked changes in cervical mucus and utilized ultrasonography to validate findings over 326 menstrual cycles . -

Menstrual Cycle Monitoring

Research indicates that PdG levels correlate closely with progesterone production during the luteal phase. A significant finding was that higher PdG concentrations were associated with longer luteal phases, suggesting its potential role in assessing reproductive health . -

Impact of Thyroid Hormones

A study examined the relationship between thyroid hormone levels and PdG concentrations, finding that women with higher thyroxine levels exhibited increased PdG during the luteal phase. This correlation suggests that thyroid function may influence menstrual cycle dynamics and fertility outcomes .

Data Tables

The following table summarizes key findings related to PdG levels in various contexts:

Summary of Findings

- Sensitivity and Specificity : The use of urinary PdG as a biomarker provides high sensitivity and specificity for confirming ovulation, making it a valuable tool in fertility monitoring .

- Hormonal Interactions : PdG levels are influenced by other hormonal factors, such as thyroid hormones, highlighting its role in broader endocrine interactions within the menstrual cycle .

- Potential for New Assays : The development of rapid assays for PdG testing may enhance clinical practices related to fertility awareness and reproductive health monitoring .

Eigenschaften

IUPAC Name |

(2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[[(3R,5R,8R,9S,10S,13S,14S,17S)-17-[(1S)-1-hydroxyethyl]-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]oxane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H44O8/c1-13(28)17-6-7-18-16-5-4-14-12-15(8-10-26(14,2)19(16)9-11-27(17,18)3)34-25-22(31)20(29)21(30)23(35-25)24(32)33/h13-23,25,28-31H,4-12H2,1-3H3,(H,32,33)/t13-,14+,15+,16-,17+,18-,19-,20-,21-,22+,23-,25+,26-,27+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFFFJLDTCLJDHL-JQYCEVDMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1CCC2C1(CCC3C2CCC4C3(CCC(C4)OC5C(C(C(C(O5)C(=O)O)O)O)O)C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]([C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@H]4[C@@]3(CC[C@H](C4)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)C(=O)O)O)O)O)C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H44O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00191467 | |

| Record name | beta-D-Glucopyranosiduronic acid, (3alpha,5beta,20S)-3(or 20)-hydroxypregnan-20(or 3)-yl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00191467 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

496.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Pregnanediol 3-O-glucuronide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0010318 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

1852-49-9, 38055-17-3 | |

| Record name | Pregnanediol-3alpha-glucuronide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001852499 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pregnanediol glucuronide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038055173 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | beta-D-Glucopyranosiduronic acid, (3alpha,5beta,20S)-3(or 20)-hydroxypregnan-20(or 3)-yl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00191467 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Pregnanediol 3-glucuronide | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/488GK5DQ5X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Pregnanediol 3-O-glucuronide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0010318 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the primary methods used to measure Pregnanediol-3-glucuronide levels in biological samples?

A1: Several analytical techniques have been employed for this compound quantification. Enzyme immunoassays (EIAs) [, , , , ] and radioimmunoassays (RIAs) [, , , ] are widely used due to their sensitivity and relative simplicity. Other methods include gas chromatography [] and time-resolved fluorescence microsphere-lateral flow immunochromatographic strips (TRFM-LFIAs) [].

Q2: How do researchers ensure the accuracy and reliability of this compound measurements?

A3: Analytical method validation is crucial for ensuring accurate and reliable PdG measurements []. This involves assessing assay specificity, sensitivity, linearity, recovery, precision (both intra-assay and inter-assay), and parallelism [, ].

Q3: How is this compound used to monitor ovarian function in various species?

A4: Urinary PdG profiles effectively reflect ovulation and luteal function in a wide range of mammals, including humans [, , , ], non-human primates [, , , ], ungulates [, , , , ], and other exotic mammals [, ]. Elevated PdG levels during the luteal phase confirm ovulation, while consistently low levels suggest anovulation [, ].

Q4: Can this compound measurements be used to detect pregnancy?

A5: Yes, PdG levels typically rise throughout pregnancy in many species, including gorillas [], rhinoceroses [, ], and elk []. Monitoring PdG can help confirm pregnancy and potentially predict parturition [, ].

Q5: What is the relationship between this compound levels and menstrual cycle length?

A6: While not directly determining cycle length, PdG profiles can identify the luteal phase and, by extension, provide information about the overall cycle. Studies have shown variations in luteal phase PdG levels and cycle lengths across different age groups [, ].

Q6: Can environmental factors influence this compound levels?

A7: Yes, studies suggest that environmental factors like exposure to environmental tobacco smoke (ETS) can impact urinary E1C (estrone conjugate) levels, a related hormone metabolite, potentially affecting reproductive health []. Further research is needed to ascertain direct effects on PdG.

Q7: How are this compound levels utilized in reproductive health research?

A8: PdG measurements are valuable tools in studies investigating: * The impact of lifestyle factors like exercise on menstrual cycle function []. * The relationship between reproductive hormones and conditions like migraine [, , ]. * The development of novel fertility assessment methods and algorithms [, , ].

Q8: What are the limitations of using this compound as a marker of ovarian function?

A9: While valuable, PdG measurements have limitations. Variations in PdG metabolism exist between species and even within individuals [, ]. Additionally, factors like hydration status and kidney function can influence urinary hormone concentrations.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.